molecular formula C12H13F6IO3S B8184749 (2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate

(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate

Cat. No.: B8184749
M. Wt: 478.19 g/mol
InChI Key: YDZWSZWUNZWCOK-UHFFFAOYSA-M
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Description

(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate is an organoiodine compound that has gained attention in synthetic organic chemistry due to its unique reactivity and functional group compatibility. This compound is particularly notable for its ability to introduce trifluoroethyl groups into various substrates, which can significantly alter the electronic properties and biological activity of the resulting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate typically involves the reaction of (2,4,6-trimethylphenyl)iodonium salts with 2,2,2-trifluoroethylating agents under mild conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired iodonium triflate compound with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles like amines and alcohols, and catalysts such as palladium complexes for coupling reactions. Typical reaction conditions involve mild temperatures (room temperature to 50°C) and organic solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound are trifluoroethylated derivatives of the nucleophiles used. These products often exhibit enhanced stability, lipophilicity, and biological activity due to the presence of the trifluoroethyl group .

Scientific Research Applications

(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate exerts its effects involves the transfer of the trifluoroethyl group to various substrates. This transfer is facilitated by the electrophilic nature of the iodonium center, which activates the trifluoroethyl group for nucleophilic attack. The resulting trifluoroethylated products often exhibit altered electronic properties and enhanced stability due to the electron-withdrawing effect of the trifluoroethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate is unique due to its ability to efficiently transfer the trifluoroethyl group under mild conditions, making it a valuable reagent in synthetic organic chemistry. Its high functional group tolerance and compatibility with various nucleophiles set it apart from other trifluoroethylating agents .

Properties

IUPAC Name

2,2,2-trifluoroethyl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3I.CHF3O3S/c1-7-4-8(2)10(9(3)5-7)15-6-11(12,13)14;2-1(3,4)8(5,6)7/h4-5H,6H2,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZWSZWUNZWCOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]CC(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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